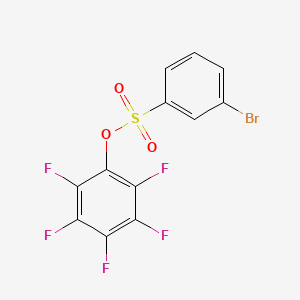

Pentafluorophenyl 3-bromo-benzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 3-bromo-benzenesulfonate typically involves the reaction of pentafluorophenol with 3-bromo-benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Pentafluorophenyl 3-bromo-benzenesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.

Oxidation and reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, when reacted with an amine, the product is a sulfonamide .

Applications De Recherche Scientifique

Pentafluorophenyl 3-bromo-benzenesulfonate is widely used in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is employed in the modification of biomolecules for proteomics research.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Pentafluorophenyl 3-bromo-benzenesulfonate involves its ability to act as an electrophile in chemical reactions. The bromine atom is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Pentafluorophenyl 3-chloro-benzenesulfonate

- Pentafluorophenyl 3-iodo-benzenesulfonate

- Pentafluorophenyl 3-fluoro-benzenesulfonate

Uniqueness

Pentafluorophenyl 3-bromo-benzenesulfonate is unique due to the presence of the bromine atom, which makes it more reactive compared to its chloro and fluoro counterparts. This increased reactivity allows for a wider range of chemical transformations and applications .

Activité Biologique

Pentafluorophenyl 3-bromo-benzenesulfonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a sulfonate group attached to a brominated phenyl ring, with a pentafluorophenyl moiety. The presence of multiple electronegative fluorine atoms significantly influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : Compounds with similar structures have shown efficacy in inhibiting tumor growth and angiogenesis. For instance, studies involving sulfonate derivatives have demonstrated significant antiproliferative effects against cancer cell lines, suggesting that this compound may also possess similar properties .

- Steroid Sulfatase Inhibition : Some sulfonates are known to inhibit steroid sulfatase, an enzyme involved in the local production of estrogenic steroids, making them potential agents for treating estrogen-dependent cancers .

- Cholesterol Regulation : The compound may influence lipid metabolism by modulating LDL receptor expression, thereby affecting cholesterol levels in the body. This mechanism is crucial in addressing conditions such as hyperlipoproteinemia and atherosclerosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. These studies have shown that:

- Substitution Patterns : The position and nature of substituents on the phenyl rings can significantly enhance or diminish biological activity. For example, halogen substitutions at specific positions have been linked to increased potency against cancer cell lines .

- Electronic Effects : The electron-withdrawing properties of the pentafluorophenyl group contribute to the compound's ability to interact with biological targets effectively.

Case Studies

- Antiproliferative Activity : A study assessed the antiproliferative effects of various benzenesulfonates on multiple cancer cell lines. Results indicated that certain derivatives exhibited nanomolar potency, highlighting the potential of this compound as an effective anticancer agent .

- Inhibition of Angiogenesis : In chick chorioallantoic membrane assays, related compounds were shown to block angiogenesis effectively, suggesting that this compound could also inhibit new blood vessel formation crucial for tumor growth .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-bromobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4BrF5O3S/c13-5-2-1-3-6(4-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXLTTJMHPVJHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4BrF5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.